![molecular formula C27H34N4O4 B11163575 1-butyl-N-(4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163575.png)
1-butyl-N-(4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-(4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and multiple carbamoyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-(4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenyl group, and the addition of the carbamoyl groups. Common reagents used in these reactions include tert-butyl isocyanate, phenyl isocyanate, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-(4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
1-butyl-N-(4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-butyl-N-(4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-butyl-N-(4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other carbamoyl-containing compounds, such as:
Uniqueness
The unique combination of the pyrrolidine ring, phenyl group, and multiple carbamoyl groups in This compound provides distinct chemical properties and potential applications that may not be present in similar compounds. This uniqueness makes it a valuable molecule for targeted research and industrial applications.
Properties
Molecular Formula |
C27H34N4O4 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-butyl-N-[4-[[2-(tert-butylcarbamoyl)phenyl]carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C27H34N4O4/c1-5-6-15-31-17-19(16-23(31)32)25(34)28-20-13-11-18(12-14-20)24(33)29-22-10-8-7-9-21(22)26(35)30-27(2,3)4/h7-14,19H,5-6,15-17H2,1-4H3,(H,28,34)(H,29,33)(H,30,35) |
InChI Key |
JQHCONGMQSVZBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC(C)(C)C |
Origin of Product |
United States |
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